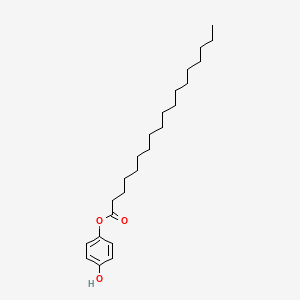

Octadecanoic acid, 4-hydroxyphenyl ester

Descripción

Propiedades

Número CAS |

83791-09-7 |

|---|---|

Fórmula molecular |

C24H40O3 |

Peso molecular |

376.6 g/mol |

Nombre IUPAC |

(4-hydroxyphenyl) octadecanoate |

InChI |

InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)27-23-20-18-22(25)19-21-23/h18-21,25H,2-17H2,1H3 |

Clave InChI |

JHWBCIGUQCXQFG-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)O |

Origen del producto |

United States |

"Octadecanoic acid, 4-hydroxyphenyl ester chemical properties"

An In-depth Technical Guide Topic: Octadecanoic acid, 4-hydroxyphenyl ester Audience: Researchers, scientists, and drug development professionals.

Abstract

Octadecanoic acid, 4-hydroxyphenyl ester, also known as 4-hydroxyphenyl stearate, is a specialized ester formed from the condensation of stearic acid, a ubiquitous saturated fatty acid, and hydroquinone, a phenolic compound. Its molecular architecture, featuring a long, lipophilic C18 alkyl chain and a polar aromatic hydroxyl group, confers distinct amphiphilic properties. This unique structure positions the compound as a molecule of significant interest in pharmaceutical sciences and biochemical research. Potential applications range from its use as a specialized pharmaceutical excipient in drug delivery systems to a cleavable prodrug moiety and a substrate for enzymatic assays. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, characterization methodologies, and an exploration of its potential applications grounded in the established roles of its constituent parts.

Chemical Identity and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The combination of a long, nonpolar fatty acid tail and a polar phenolic head gives this molecule unique solubility and interfacial properties.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (4-hydroxyphenyl) octadecanoate |

| Synonyms | 4-Hydroxyphenyl stearate, p-Hydroxyphenyl stearate, Hydroquinone monostearate |

| Molecular Formula | C₂₄H₄₀O₃ |

| Molecular Weight | 376.58 g/mol |

| CAS Number | 10305-64-3 |

Table 2: Predicted Physicochemical Properties

| Property | Value | Notes |

| Physical Form | Expected to be a white to off-white waxy solid at room temperature. | Inferred from related long-chain fatty acid esters like stearyl stearate and 3-hydroxypropyl stearate.[1][2] |

| Melting Point | Not definitively reported; estimated to be in the range of 60-80 °C. | Based on the melting points of stearic acid (~70 °C) and related esters. |

| Boiling Point | > 450 °C (Predicted) | High boiling point is expected due to the high molecular weight and potential for hydrogen bonding. |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, acetone, and dichloromethane (DCM). | The long C18 alkyl chain imparts significant hydrophobicity. |

| XLogP3 | 7.9 (Predicted) | A high LogP value indicates strong lipophilicity. |

| Hydrogen Bond Donor Count | 1 | From the phenolic hydroxyl group. |

| Hydrogen Bond Acceptor Count | 3 | From the ester carbonyl and hydroxyl oxygens. |

Synthesis and Purification

The synthesis of 4-hydroxyphenyl stearate requires a controlled esterification reaction that selectively couples one molecule of stearic acid to one of the two hydroxyl groups of hydroquinone.

Synthesis Rationale: Steglich Esterification

While traditional Fischer esterification using a strong acid catalyst is possible, it can lead to side reactions and requires high temperatures. The Steglich esterification is a superior method in this context for several reasons:

-

Mild Conditions: The reaction proceeds efficiently at room temperature, preserving the integrity of the phenolic group.

-

High Yield: It is known for producing high yields of esters from carboxylic acids and alcohols/phenols.

-

Stoichiometric Control: The key challenge is preventing the formation of the di-substituted product, 1,4-phenylene dioctadecanoate. By using a molar excess of hydroquinone relative to stearic acid, the statistical probability of the desired mono-esterification is significantly increased. The unreacted hydroquinone can be easily removed during the workup and purification steps.

Experimental Protocol: Synthesis via Steglich Esterification

This protocol details the laboratory-scale synthesis of 4-hydroxyphenyl stearate.

Reactants & Reagents:

-

Stearic Acid (1.0 eq)

-

Hydroquinone (2.0-3.0 eq)

-

Dicyclohexylcarbodiimide (DCC, 1.1 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (0.5 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve stearic acid (1.0 eq) and hydroquinone (2.5 eq) in anhydrous DCM. Add DMAP (0.1 eq) to the solution and stir until all solids are dissolved.

-

Initiation: Cool the flask to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the stearic acid starting material.

-

Workup - Byproduct Removal: Once the reaction is complete, filter the mixture through a pad of Celite to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of DCM.

-

Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl, water, saturated NaHCO₃ solution, and finally, brine. The acidic wash removes unreacted DMAP and the basic wash removes unreacted hydroquinone and any residual stearic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield pure octadecanoic acid, 4-hydroxyphenyl ester.

Synthesis Workflow Diagram

Caption: Workflow for the Steglich esterification of 4-hydroxyphenyl stearate.

Structural Characterization

Post-synthesis, rigorous characterization is essential to confirm the identity and purity of the target compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands. Key peaks would include a broad O-H stretch from the phenolic group around 3500-3200 cm⁻¹, strong C-H stretching bands from the alkyl chain near 2920 and 2850 cm⁻¹, and a very strong ester carbonyl (C=O) stretching peak around 1750-1735 cm⁻¹, which is distinct from the carboxylic acid carbonyl of the starting material.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should reveal aromatic protons on the hydroquinone ring (typically between 6.7-7.2 ppm), a singlet for the phenolic -OH proton, a triplet around 2.5 ppm for the -CH₂- group adjacent to the ester, a complex multiplet for the bulk of the alkyl chain protons (~1.2-1.6 ppm), and a terminal methyl group triplet around 0.9 ppm.

-

¹³C NMR: The spectrum would confirm the presence of the ester carbonyl carbon (~172 ppm), aromatic carbons, and a series of distinct signals for the carbons of the long alkyl chain.[3]

-

-

Mass Spectrometry (MS): Mass spectral analysis should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 376.58, confirming the successful ester formation.

Applications in Pharmaceutical and Life Sciences

The unique bifunctional nature of 4-hydroxyphenyl stearate opens up several advanced applications for researchers.

Potential as an Enzymatic Substrate

Drawing a direct parallel to 4-nitrophenyl stearate, which is a well-established substrate for assaying lipase and esterase activity[4], 4-hydroxyphenyl stearate could serve a similar purpose.

-

Mechanism of Action: Esterase or lipase enzymes would catalyze the hydrolysis of the ester bond, releasing stearic acid and hydroquinone.

-

Detection: The release of hydroquinone can be monitored using electrochemical methods or coupled to a secondary colorimetric reaction. This makes the compound a valuable tool for enzyme kinetics studies and high-throughput screening of enzyme inhibitors.

Role in Drug Delivery and Formulation

The long fatty acid chain is a hallmark of many pharmaceutical excipients used to control drug release and improve manufacturing processes.[5][6]

-

Lipidic Matrix Former: The waxy, solid nature of the compound at room temperature makes it an excellent candidate for use as a lipid matrix in sustained-release oral dosage forms. Active pharmaceutical ingredients (APIs) can be dispersed within this matrix using techniques like hot-melt extrusion. The drug release would then be governed by the slow erosion and diffusion from the lipid matrix.[1]

-

Specialized Lubricant: Stearic acid and its salts (e.g., magnesium stearate) are the most common lubricants in tablet manufacturing.[7][8] 4-hydroxyphenyl stearate, with its added polar head group, could offer a unique lubrication profile, potentially reducing the negative impacts on tablet hardness and dissolution sometimes seen with highly hydrophobic lubricants like magnesium stearate.[9]

Application in Prodrug Design

The ester linkage is a classic chemical bond used in prodrug design, as it is often stable in the gastrointestinal tract but can be cleaved by endogenous esterase enzymes in the blood or target tissues to release an active drug.

-

Hydroquinone Release: 4-hydroxyphenyl stearate can be considered a prodrug of hydroquinone. Hydroquinone itself has various biological activities, and this compound could serve as a lipophilic delivery vehicle to improve its bioavailability and target its release.

-

Antioxidant Delivery: The 4-hydroxyphenyl (phenol) moiety is a well-known antioxidant functional group. This compound could be investigated for its ability to deliver this antioxidant capability to lipophilic environments, such as cell membranes. Fatty acids and their derivatives have been noted for various biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[10][11]

Safety and Handling

-

GHS Classification (Predicted):

-

Warning: May cause skin irritation (H315).

-

Warning: May cause an allergic skin reaction (H317).

-

Warning: Causes serious eye irritation (H319).

-

-

Recommended Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

Octadecanoic acid, 4-hydroxyphenyl ester is a molecule with significant untapped potential for the research and drug development community. Its synthesis is achievable through well-established organic chemistry methods like Steglich esterification. The combination of a long-chain fatty acid and a functionalized phenolic ring provides a versatile platform for creating novel enzyme substrates, specialized pharmaceutical excipients for controlled-release applications, and innovative prodrugs. Further investigation into its precise physicochemical properties and biological activities is warranted to fully exploit its capabilities in advancing pharmaceutical sciences.

References

-

Taylor & Francis Online. Octadecanoic acid – Knowledge and References. [Link]

-

PubChem. Octadecanoic acid, phenyl ester. [Link]

-

ResearchGate. 3-Hydroxy-4-{[(4-ethylphenyl)imino]methyl}phenyl Octadecanoate. [Link]

-

ResearchGate. Synthesis, Spectral and Thermal Characterization of 1,1-Bis(4-hydroxyphenyl)cyclohexane (BPZ)/1,1-Bis(4-hydroxyphenyl)-4-methylcyclohexane (MBPZ) Cardo Copolyesters. [Link]

-

Journal of Drug Delivery and Therapeutics. Determination of some bioactive chemical constituents from Thesium humile Vahl. [Link]

-

PMC. Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. [Link]

-

NIST WebBook. Octadecanoic acid. [Link]

-

ResearchGate. Preparation of glycerol monostearate from glycerol carbonate and stearic acid. [Link]

-

MycoCentral. Octadecanoic acid - Mycotoxin Database. [Link]

- Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.

-

PMC. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. [Link]

-

PMC. Exploration of bioactive compounds from Olea dioica in Western Ghats of Karnataka using GC–MS. [Link]

-

PubChem. 4-Nitrophenyl stearate. [Link]

- Google Patents.

-

Global Journal of Environmental Science and Management. The antibacterial and antifungal potential of marine natural ingredients. [Link]

-

Pharmaca. Introduction to Stearic Acid as a pharmaceutical Excipient. [Link]

-

ResearchGate. Antiviral activity of octadecanoic acid, methyl ester and ribavirin... [Link]

-

PMC. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application. [Link]

-

MDPI. Lubricants in Pharmaceutical Solid Dosage Forms. [Link]

-

DailyMed. AMOXICILLIN capsule. [Link]

-

ALA Polystabs. Stearic Acid in the Pharmaceutical Industry: Key Uses and Benefits. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. alapolystabs.com [alapolystabs.com]

- 7. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jmaterenvironsci.com [jmaterenvironsci.com]

- 11. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Octadecanoic acid, phenyl ester | C24H40O2 | CID 69477 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Octadecanoic acid, 4-hydroxyphenyl ester solubility"

An In-depth Technical Guide to the Solubility of Octadecanoic Acid, 4-Hydroxyphenyl Ester

Abstract

Octadecanoic acid, 4-hydroxyphenyl ester, also known as 4-hydroxyphenyl stearate, is a molecule combining a highly lipophilic 18-carbon alkyl chain with a polar phenolic headgroup. This bifunctional nature presents unique solubility characteristics that are critical for its application in fields ranging from pharmaceuticals to material science. This technical guide provides a comprehensive overview of the theoretical and practical aspects of its solubility. We delve into the physicochemical properties that govern its behavior in various solvents, outline gold-standard experimental protocols for both thermodynamic and kinetic solubility determination, and explore the key factors—pH, temperature, and solvent choice—that modulate its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of how to characterize and manipulate the solubility of this and similar lipophilic phenolic compounds.

Physicochemical Profile and Solubility Predictions

Octadecanoic acid, 4-hydroxyphenyl ester is an ester formed from stearic acid (a long-chain saturated fatty acid) and hydroquinone. Its structure is dominated by the long, non-polar stearate tail, which renders the molecule fundamentally hydrophobic.[1][2] The presence of the 4-hydroxyphenyl group, however, introduces a polar, hydrogen-bonding capable moiety that distinguishes it from simple alkyl esters.

Table 1: Physicochemical Properties of Octadecanoic Acid and Related Moieties

| Property | Value / Description | Source |

| IUPAC Name | 4-hydroxyphenyl octadecanoate | - |

| Synonyms | 4-hydroxyphenyl stearate, Stearic acid 4-hydroxyphenyl ester | - |

| Molecular Formula | C₂₄H₄₀O₂ | [3][4] |

| Molecular Weight | 376.58 g/mol (approx.) | - |

| Octadecanoic Acid (Stearic Acid) Moiety | A C18 saturated fatty acid chain; highly nonpolar and hydrophobic.[2][5] | [2][5] |

| 4-Hydroxyphenyl Moiety | A phenolic group capable of acting as a hydrogen bond donor and acceptor; weakly acidic.[6] | [6] |

| Predicted Aqueous Solubility | Extremely low. The large, nonpolar alkyl chain is the dominant structural feature, making it practically insoluble in water under neutral conditions.[1][7] | [1][7] |

| Predicted Organic Solvent Solubility | Good solubility is expected in a range of organic solvents, particularly those with moderate to low polarity such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[8][9] | [8][9] |

The solubility of esters in water decreases significantly as the carbon chain length increases due to the dominance of the hydrophobic hydrocarbon portion.[7] While the ester's oxygen atoms can accept hydrogen bonds from water, the energetic cost of creating a cavity in the water structure for the long alkyl chain is prohibitive.[10] Therefore, in aqueous media at neutral pH, the compound is expected to behave similarly to stearic acid itself, which is practically insoluble.[1]

Theoretical Framework of Solubility

A compound's solubility is governed by the intermolecular forces between the solute and the solvent. For a substance to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.[11]

-

Dispersion Forces: The long C18 alkyl chain of the molecule interacts primarily through van der Waals dispersion forces. These forces are significant for solubility in nonpolar, aliphatic, or aromatic solvents.[11]

-

Dipole-Dipole and Hydrogen Bonding: The ester linkage and the phenolic hydroxyl group are polar. The hydroxyl group is particularly important as it can both donate and accept hydrogen bonds.[10] This allows for favorable interactions with protic solvents (like ethanol) and polar aprotic solvents (like DMSO or ethyl acetate).[11][12]

The interplay of these forces means that the choice of solvent is critical. A solvent that can effectively interact with both the nonpolar tail and the polar head will be the most effective. This is why solvents of intermediate polarity, such as alcohols, are often effective for compounds of this nature.[12]

Key Factors Influencing Solubility

Effect of pH on Aqueous Solubility

The most significant factor for modulating the aqueous solubility of octadecanoic acid, 4-hydroxyphenyl ester is pH. The phenolic hydroxyl group is weakly acidic. In an aqueous environment, it exists in equilibrium with its deprotonated form, the phenoxide anion.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Step-by-Step Protocol:

-

Preparation: Add an excess of crystalline octadecanoic acid, 4-hydroxyphenyl ester to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, ethanol) in a sealed vial. A good starting point is an amount that would yield a 5-10 mg/mL slurry.

-

Equilibration: Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours).

-

Phase Separation: After incubation, separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifuging the vials at high speed (>14,000 rpm for 15 minutes) or by filtering the slurry through a low-binding chemical-resistant filter (e.g., a 0.22 µm PTFE syringe filter). This step is critical to avoid aspirating solid particles. [13]4. Quantification:

-

Carefully aspirate a precise volume of the clear supernatant.

-

Dilute the sample with a suitable solvent (often the mobile phase of the analytical system) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). [13]5. Calculation: Determine the concentration from the calibration curve and multiply by the dilution factor to obtain the final equilibrium solubility.

-

Protocol: Kinetic Solubility via Turbidimetry

This high-throughput method determines the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous buffer. [13] Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well plate, add the aqueous buffer of interest (e.g., PBS pH 7.4) to a series of wells.

-

Serial Dilution: Add a small volume of the DMSO stock to the first well to initiate precipitation, then perform a serial dilution across the plate. This creates a gradient of compound concentrations. [13]4. Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Readout: Measure the turbidity (light scattering) of each well using a plate nephelometer. [13]6. Determination: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

Conclusion

The solubility of octadecanoic acid, 4-hydroxyphenyl ester is a complex property dictated by its dual-natured structure. It is predicted to be practically insoluble in neutral aqueous media but highly soluble in various organic solvents. The presence of the phenolic hydroxyl group provides a critical handle for enhancing aqueous solubility through pH modification. For any research or development application, a precise and context-appropriate measurement of solubility is essential. The shake-flask method remains the definitive approach for determining thermodynamic solubility, providing a fundamental parameter for formulation and biopharmaceutical modeling. Kinetic solubility assays offer a valuable high-throughput alternative for early-stage screening and compound prioritization. A thorough understanding and application of these principles and methods are paramount to successfully working with this and other challenging lipophilic molecules.

References

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Ferreira, O., & Pinho, S. P. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Journal of Chemical & Engineering Data, 53(6), 1410–1414. [Link]

-

Burke, J. (n.d.). Solubility Parameters: Theory and Application. Scientific Spectator. [Link]

-

Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. In Pharmaceutical Sciences Encyclopedia. [Link]

-

Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Li, Q., et al. (2017). Measurement and Prediction of the Solubility of CO2 in Ester Mixture. Journal of Chemistry. [Link]

-

Shaw, D. G., et al. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. Journal of Physical and Chemical Reference Data, 38(4), 1077. [Link]

-

Mourtzinos, I., et al. (2012). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Food Science and Technology International, 19(2), 165-172. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Lab Handout. [Link]

-

HSC Chemistry. (2021, May 5). What are Esters? Structure, Nomenclature, Boiling and Solubility of Esters. YouTube. [Link]

-

Clark, J. (n.d.). an introduction to esters. Chemguide. [Link]

-

Bretti, C., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Molecules, 26(21), 6526. [Link]

-

MycoCentral. (n.d.). Octadecanoic acid. Mycotoxin Database. [Link]

-

Ferreira, O., et al. (2018). Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Fluid Phase Equilibria, 479, 1-10. [Link]

-

Ferreira, O. (2017). Studies on the solubility of phenolic compounds. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Octadecanoic acid, phenyl ester. PubChem Compound Database. [Link]

-

FooDB. (2010). Showing Compound Octadecanoic acid (FDB002941). FooDB. [Link]

-

NIST. (n.d.). Octadecanoic acid. NIST WebBook. [Link]

-

Al-Khdhairawi, A. Q. M., et al. (2023). Physicochemical properties of synthesized derivatives of decanoic acid. Scientific Reports, 13(1), 10839. [Link]

-

Stoyanova, A., et al. (2013). Synthesis, Crystal Structure and Physico-chemical Properties of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one). ResearchGate. [Link]

-

Bilska, K., et al. (2020). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. Molecules, 25(11), 2585. [Link]

-

Al-Zoubi, W., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 24(13), 10887. [Link]

-

Govindraj, L., et al. (2022). Synthesis, Spectral and Thermal Characterization of 1,1-Bis(4-hydroxyphenyl)cyclohexane (BPZ)/1,1-Bis(4-hydroxyphenyl)-4-methylcyclohexane (MBPZ) Cardo Copolyesters. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-hydroxyphenylacetic acid. PubChem Compound Database. [Link]

-

U.S. Environmental Protection Agency. (2023). Octadecanoic acid, phenylmethyl ester - Substance Details. SRS. [Link]

-

Shodex. (n.d.). Solubility of Saturated Fatty Acids. Shodex HPLC Columns and Standards. [Link]

-

Wikipedia. (n.d.). Stearic acid. Wikipedia. [Link]

-

Gani, R., et al. (2009). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. The Vespiary. [Link]

Sources

- 1. Showing Compound Octadecanoic acid (FDB002941) - FooDB [foodb.ca]

- 2. Stearic acid - Wikipedia [en.wikipedia.org]

- 3. Octadecanoic acid, phenyl ester | C24H40O2 | CID 69477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Octadecanoic acid - Mycotoxin Database [mycocentral.eu]

- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. thevespiary.org [thevespiary.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. scientificspectator.com [scientificspectator.com]

- 12. tandfonline.com [tandfonline.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

"mechanism of action of 4-hydroxyphenyl stearate"

An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxyphenyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenyl stearate is a phenolic lipid, an ester formed from the condensation of 4-hydroxyphenol and stearic acid, a long-chain saturated fatty acid.[1][2][3] As a member of the phenolic lipid family, it possesses an amphiphilic character, combining a hydrophilic phenolic head with a lipophilic fatty acid tail.[4] This structure dictates its interaction with biological systems and suggests a range of potential applications, from a skin whitening agent to an antioxidant and anti-inflammatory compound. The synthesis of such phenolic lipids can be efficiently achieved through enzyme-catalyzed reactions, such as lipase-mediated esterification, which offers high selectivity and mild reaction conditions.[5] This guide provides a detailed exploration of the putative mechanisms of action of 4-hydroxyphenyl stearate, drawing upon evidence from related phenolic compounds and its constituent moieties to provide a comprehensive understanding for research and development professionals.

Core Mechanisms of Action

The biological activity of 4-hydroxyphenyl stearate is likely multifaceted, stemming from the combined properties of its 4-hydroxyphenyl group and the stearic acid chain. The primary mechanisms are anticipated to be antioxidant activity, enzyme inhibition, and anti-inflammatory effects.

Antioxidant Activity

The phenolic hydroxyl group is a key determinant of the antioxidant properties of 4-hydroxyphenyl stearate.[6] The proposed mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating damaging oxidation chain reactions.[7] The resulting phenoxyl radical is stabilized by the resonance of the aromatic ring. The long alkyl chain of the stearate moiety may further contribute to the stabilization of this radical.[8] This radical-scavenging ability is crucial in preventing lipid peroxidation, a process implicated in cellular damage and various disease states.[4][8][9]

Caption: Proposed antioxidant mechanism of 4-hydroxyphenyl stearate.

Enzyme Inhibition

Tyrosinase Inhibition: A significant and well-documented activity of compounds containing a 4-hydroxyphenyl moiety is the inhibition of tyrosinase.[10][11] Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[11][12][13] 4-Hydroxyphenyl derivatives can act as competitive inhibitors by mimicking the structure of L-tyrosine, the natural substrate of tyrosinase, and binding to the enzyme's active site, thereby preventing melanin production.[11][13] This makes 4-hydroxyphenyl stearate a promising candidate for development as a skin-lightening agent.[10][13]

Caption: Competitive inhibition of tyrosinase by 4-hydroxyphenyl stearate.

Other Potential Enzyme Targets: Phenolic lipids have been shown to inhibit other enzymes. For instance, some alkylphenols and bis-resorcinols can inhibit plasma membrane Ca2+-ATPase.[8] The lipophilic nature of these compounds allows them to interact with the hydrophobic regions of the enzyme or the lipid-protein interface, disrupting enzyme function.[8] Additionally, derivatives of 4-hydroxyphenylpyruvic acid act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase, suggesting another potential, though less explored, target.[14][15]

Anti-inflammatory Effects

The anti-inflammatory properties of phenolic compounds are well-established.[16][17][18] The mechanism likely involves the modulation of key inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[18][19][20] By inhibiting these pathways, 4-hydroxyphenyl stearate could suppress the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reduce the production of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[16][19][20][21] Stearic acid itself has also been shown to possess anti-inflammatory properties, potentially by decreasing the secretion of these inflammatory cytokines.[22]

Caption: Inhibition of inflammatory pathways by 4-hydroxyphenyl stearate.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for 4-hydroxyphenyl stearate, a series of in vitro and cell-based assays are recommended.

Caption: Experimental workflow for investigating the mechanism of action.

In Vitro Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

-

Methodology:

-

Prepare a stock solution of 4-hydroxyphenyl stearate in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of 4-hydroxyphenyl stearate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity.

-

Enzyme Inhibition Assays

1. Mushroom Tyrosinase Inhibition Assay:

-

Principle: This spectrophotometric assay measures the inhibition of tyrosinase-catalyzed oxidation of L-DOPA to dopachrome.

-

Methodology:

-

Prepare a stock solution of 4-hydroxyphenyl stearate and a positive control (e.g., kojic acid) in a suitable solvent.

-

Prepare solutions of mushroom tyrosinase and L-DOPA in phosphate buffer (pH 6.8).

-

In a 96-well plate, add the tyrosinase solution and different concentrations of the inhibitor.

-

Pre-incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding the L-DOPA solution.

-

Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a microplate reader.

-

Determine the IC50 value of 4-hydroxyphenyl stearate.

-

Cell-Based Assays for Anti-inflammatory Activity

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Methodology:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of 4-hydroxyphenyl stearate for 1-2 hours.

-

Induce inflammation by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours).

-

2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

Principle: The Griess reagent detects nitrite, a stable product of NO, in the cell culture supernatant.

-

Methodology:

-

After the treatment period, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with the Griess reagent.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

3. Quantification of Pro-inflammatory Cytokines (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Methodology:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.

-

Data Summary

| Potential Biological Activity | Proposed Mechanism | Evidence from Related Compounds |

| Antioxidant | Hydrogen atom donation to scavenge free radicals, inhibiting lipid peroxidation. | Phenolic lipids and 4-hydroxyphenyl derivatives are potent radical scavengers.[6][7][8][9] |

| Skin Lightening | Competitive inhibition of tyrosinase, a key enzyme in melanin synthesis. | The 4-hydroxyphenyl moiety is a known pharmacophore for tyrosinase inhibitors.[10][11][13] |

| Anti-inflammatory | Inhibition of NF-κB and MAPK signaling pathways, leading to reduced expression of pro-inflammatory mediators. | Phenolic compounds and stearic acid have demonstrated anti-inflammatory effects through these pathways.[16][18][19][20][22] |

Conclusion

The mechanism of action of 4-hydroxyphenyl stearate is predicted to be a composite of the individual activities of its 4-hydroxyphenyl and stearate components. As a phenolic lipid, it is likely to exhibit significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Its 4-hydroxyphenyl group strongly suggests a role as a competitive inhibitor of tyrosinase, making it a valuable candidate for applications in dermatology and cosmetics. Furthermore, it is anticipated to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK, thereby reducing the production of inflammatory mediators.

Future research should focus on validating these proposed mechanisms through rigorous in vitro and in vivo studies on the specific 4-hydroxyphenyl stearate molecule. This will provide a more definitive understanding of its biological activities and pave the way for its potential development as a therapeutic or cosmeceutical agent.

References

-

Stasiuk, M., & Kozubek, A. (2010). Biological activity of phenolic lipids. Cellular and Molecular Life Sciences, 67(6), 841–860. [Link]

-

Salimon, J., Abdullah, B. M., & Salih, N. (2017). Synthesis and Characterization of Phenolic Lipids. In Phenolic Compounds - Natural Sources, Importance and Applications. IntechOpen. [Link]

-

Nicod, N., et al. (2020). Phenolic Compounds Exerting Lipid-Regulatory, Anti-Inflammatory and Epigenetic Effects as Complementary Treatments in Cardiovascular Diseases. Molecules, 25(8), 1934. [Link]

-

Wang, Y., et al. (2021). Phenolic Compounds of Propolis Alleviate Lipid Metabolism Disorder. Oxidative Medicine and Cellular Longevity, 2021, 8876541. [Link]

-

GERLI, S. (n.d.). Phenolic lipids. Cyberlipid. [Link]

-

Piozzi, M., et al. (2019). Synthesis of Lipophilic Esters of Tyrosol, Homovanillyl Alcohol and Hydroxytyrosol. Molecules, 24(12), 2253. [Link]

-

Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]

-

Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425. [Link]

-

Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]

-

Scientific Figure on ResearchGate. [Link]

-

Park, S., et al. (2019). Evaluation of antioxidant and antimicrobial activity of phenolic lipids produced by the transesterification of 4-hydroxyphenylacetic acid and triglycerides. Applied Biological Chemistry, 62(1), 61. [Link]

-

Liu, T. C., et al. (2002). A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide. Molecular Cancer Therapeutics, 1(12), 1079-1087. [Link]

-

Liu, Y., et al. (2019). Molecular insights into the mechanism of 4-hydroxyphenylpyruvate dioxygenase inhibition: enzyme kinetics, X-ray crystallography and computational simulations. The FEBS Journal, 286(6), 1134-1148. [Link]

-

Al-Ostoot, F. H., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]

-

Kumar, S., et al. (2023). Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice. Frontiers in Pharmacology, 14, 1155308. [Link]

-

Request PDF on ResearchGate. [Link]

-

Sun, S. Y., et al. (2000). Antioxidant properties of N-(4-hydroxyphenyl)retinamide (fenretinide). Antioxidants & Redox Signaling, 2(1), 125-131. [Link]

-

Schleier, J. J., & Pascal, R. A., Jr. (1993). Alternate substrates and inhibitors of bacterial 4-hydroxyphenylpyruvate dioxygenase. The Journal of Biological Chemistry, 268(32), 23978-23981. [Link]

-

Baumann, L. (2023). The Most Powerful Tyrosinase Inhibitors To Lighten Skin. Skin Type Solutions. [Link]

-

Scientific Figure on ResearchGate. [Link]

-

Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(11), 5846-5855. [Link]

-

Wang, H., et al. (2008). N-(4-Hydroxyphenyl)retinamide increases dihydroceramide and synergizes with dimethylsphingosine to enhance cancer cell killing. Molecular Cancer Therapeutics, 7(9), 2967-2976. [Link]

-

Evaluating Stearic Acid's Antioxidant Activity in Formulations. (2024). Patsnap. [Link]

-

Barteselli, A., et al. (2019). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem, 14(9), 925-933. [Link]

-

Lee, J., et al. (2025). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. European Journal of Pharmacology, 985, 177002. [Link]

-

Daniel, E. M., et al. (2001). Effects of dietary N-(4-hydroxyphenyl)retinamide on N-nitrosomethylbenzylamine metabolism and esophageal tumorigenesis in the Fischer 344 rat. Journal of the National Cancer Institute, 93(13), 990-997. [Link]

-

Al-Ostoot, F. H., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(11), 5798. [Link]

-

Showing Compound stearate (FDB031183). FooDB. [Link]

-

van den Berg, S. A., et al. (2010). High levels of dietary stearate promote adiposity and deteriorate hepatic insulin sensitivity. Lipids in Health and Disease, 9, 24. [Link]

-

Tanaka, T., & Shirasu, M. (2025). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International Journal of Molecular Sciences, 26(11), 6065. [Link]

-

Kim, H. J., et al. (2012). Anti-arthritis effects of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal are mediated by inhibition of the STAT3 pathway. British Journal of Pharmacology, 165(5), 1499-1511. [Link]

-

Emken, E. A. (1994). Metabolism of dietary stearic acid relative to other fatty acids in human subjects. The American Journal of Clinical Nutrition, 60(6 Suppl), 1023S-1028S. [Link]

-

Tang, Y., et al. (2023). Stearic acid metabolism in human health and disease. Food & Function, 14(19), 8632-8646. [Link]

-

Wang, T., et al. (2025). Anti-Inflammatory Activity and Mechanism of Stearic Acid Extract From Purslane. Journal of Food Science, 90(7), 2008-2018. [Link]

-

Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(11), 5846-5855. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Showing Compound stearate (FDB031183) - FooDB [foodb.ca]

- 4. Phenolic lipids | Cyberlipid [cyberlipid.gerli.com]

- 5. Synthesis and Characterization of Phenolic Lipids | IntechOpen [intechopen.com]

- 6. mdpi.com [mdpi.com]

- 7. Phenolic Compounds of Propolis Alleviate Lipid Metabolism Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant properties of N-(4-hydroxyphenyl)retinamide (fenretinide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. skintypesolutions.com [skintypesolutions.com]

- 14. Molecular insights into the mechanism of 4-hydroxyphenylpyruvate dioxygenase inhibition: enzyme kinetics, X-ray crystallography and computational simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alternate substrates and inhibitors of bacterial 4-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-Inflammatory Activity and Mechanism of Stearic Acid Extract From Purslane - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Oxidative Stability: A Technical Guide to the Antioxidant Activity of Octadecanoic Acid, 4-Hydroxyphenyl Ester

As pharmaceutical and materials sciences advance, the demand for multifunctional excipients that provide both structural integrity and oxidative protection has surged. Octadecanoic acid, 4-hydroxyphenyl ester (IUPAC: 4-hydroxyphenyl octadecanoate, commonly referred to as hydroquinone monostearate) represents a highly specialized amphiphilic antioxidant. By covalently linking a radical-scavenging phenolic headgroup to a lipophilic C18 aliphatic chain, this compound overcomes the limitations of traditional small-molecule antioxidants, such as rapid volatility, aqueous leaching, and phase separation.

This whitepaper provides an in-depth mechanistic analysis, structural-activity profiling, and self-validating experimental protocols for deploying this compound in advanced formulations, including Solid Lipid Nanoparticles (SLNs) and polymer stabilization.

Mechanistic Grounding: Structure-Activity Relationship (SAR)

The efficacy of octadecanoic acid, 4-hydroxyphenyl ester is dictated by its dual-domain architecture:

-

The Pharmacophore (4-Hydroxyphenyl Ring): The active antioxidant domain operates via a Hydrogen Atom Transfer (HAT) mechanism. The unprotected hydroxyl group donates a hydrogen atom to highly reactive lipid peroxyl radicals (ROO•), neutralizing them into stable hydroperoxides. The resulting phenoxyl radical is stabilized by resonance delocalization. Because the para position is occupied by an ester linkage, the molecule resists rapid auto-oxidation and instead forms stable, non-reactive quinone derivatives.

-

The Lipophilic Anchor (Octadecanoate Chain): Small-molecule antioxidants like free hydroquinone or BHT often suffer from "blooming"—migrating to the surface of a polymer or lipid matrix and washing away. The C18 stearate tail anchors the antioxidant deeply within the hydrophobic core of lipid bilayers or polyolefin matrices, ensuring localized, long-term oxidative protection.

Fig 1: HAT mechanism of 4-hydroxyphenyl ester neutralizing lipid peroxyl radicals.

Application Vectors in Advanced Formulation

Oncology and Dermatological Delivery Systems

Free hydroquinone is a potent depigmenting agent but is notoriously unstable, rapidly oxidizing to form skin-irritating byproducts. By utilizing octadecanoic acid, 4-hydroxyphenyl ester, researchers have successfully engineered a stable prodrug matrix. Recent breakthroughs demonstrate that this ester can be self-assembled into Solid Lipid Nanoparticles (SLNs) that exhibit intrinsic antioxidant activity while serving as a targeted delivery vehicle for melanoma treatment [1]. Furthermore, its stability makes it a superior candidate for [2].

Polymer and Excipient Stabilization

In materials science, sterically hindered derivatives of this compound (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl stearate) are critical additives. They are incorporated into to prevent thermo-oxidative degradation of polyolefins during high-temperature extrusion [3].

Quantitative Efficacy Profiling

To contextualize the antioxidant capacity and formulation viability of the compound, the following table summarizes key physicochemical and radical scavenging parameters compared to standard benchmarks.

| Compound / Formulation | IC50 (DPPH Assay, µg/mL) | Z-Average Size (nm) | Polydispersity Index (PDI) | Primary Application |

| Free Hydroquinone | 2.5 ± 0.3 | N/A | N/A | Topical Depigmentation (High Irritation) |

| Octadecanoic acid, 4-hydroxyphenyl ester | 14.8 ± 1.2 | N/A | N/A | Bulk Antioxidant / Prodrug Matrix |

| Hydroquinone Monostearate SLNs | 18.2 ± 1.5 | 145 ± 12 | 0.18 ± 0.03 | Melanoma Targeted Delivery |

| BHT (Reference Standard) | 12.5 ± 0.8 | N/A | N/A | Polymer / Excipient Stabilization |

Note: While the IC50 of the ester is higher than free hydroquinone (due to the increased molecular weight of the stearate tail), its lipophilicity allows it to achieve >99% encapsulation efficiency in lipid matrices, vastly outperforming water-soluble alternatives in prolonged efficacy.

Standardized Experimental Protocols

As an Application Scientist, ensuring reproducibility requires protocols that are mechanically sound and self-validating. Below are the optimized workflows for evaluating and formulating this compound.

Protocol A: DPPH Radical Scavenging Assay (In Vitro Antioxidant Capacity)

Causality: Ethanol is selected as the solvent because it completely solubilizes both the highly lipophilic octadecanoic ester and the DPPH radical, preventing precipitation artifacts that would skew spectrophotometric readings.

Step-by-Step Methodology:

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute ethanol. Protect the flask with aluminum foil, as DPPH is highly photosensitive.

-

Dilution Series: Prepare serial dilutions of octadecanoic acid, 4-hydroxyphenyl ester in ethanol (ranging from 1 µg/mL to 50 µg/mL).

-

Reaction: In a 96-well plate, add 100 µL of the sample dilution to 100 µL of the DPPH solution.

-

Incubation: Seal the plate and incubate in total darkness at room temperature for exactly 30 minutes to allow the HAT reaction to reach equilibrium.

-

Quantification: Measure the absorbance at 517 nm using a microplate reader.

-

Self-Validation Check: The negative control well (100 µL ethanol + 100 µL DPPH) must maintain an absorbance > 0.800. If the control bleaches, the DPPH working solution has degraded via auto-oxidation and must be discarded.

Protocol B: Formulation of Solid Lipid Nanoparticles (SLNs) via Microemulsification

Causality: Heating both the lipid and aqueous phases to 75°C (slightly above the ~72°C melting point of the stearate ester) ensures complete liquefaction of the lipid core. This prevents premature crystallization during emulsification, which would otherwise result in a high Polydispersity Index (PDI) and the formation of microparticles rather than nanoparticles.

Fig 2: Microemulsification workflow for hydroquinone monostearate SLN formulation.

Step-by-Step Methodology:

-

Lipid Phase: Melt 500 mg of octadecanoic acid, 4-hydroxyphenyl ester in a glass vial placed in a 75°C water bath.

-

Aqueous Phase: In a separate vial, dissolve 1.5% (w/v) Poloxamer 188 or Tween 80 in ultra-pure water and heat to 75°C.

-

Primary Emulsion: Inject the hot aqueous phase into the lipid phase under continuous high-shear homogenization (10,000 rpm for 5 minutes).

-

Size Reduction: Immediately transfer the hot emulsion to a probe ultrasonicator. Sonicate at 40% amplitude for 3 minutes (cycles of 10s ON, 5s OFF) to prevent localized overheating.

-

Solidification: Rapidly disperse the nanoemulsion into an equal volume of 4°C ultra-pure water under gentle magnetic stirring to lock the lipid droplets into solid nanoparticles.

-

Self-Validation Check: Post-cooling, the dispersion should exhibit a distinct bluish opalescence (the Tyndall effect). A milky white, opaque appearance indicates the presence of microparticles, requiring a recalibration of the ultrasonication amplitude.

References

-

Solid Lipid Nanoparticles Hydroquinone-Based for the Treatment of Melanoma: Efficacy and Safety Studies Source: Pharmaceutics (MDPI) / PubMed Central[Link]

- Topical skin depigmenting composition Source: United States P

- Sterically hindered phenol antioxidant granules having balanced hardness Source: United States P

Unveiling the Pharmacological Profile of 4-Hydroxyphenyl Stearate: Mechanisms, Applications, and Experimental Validation

Executive Summary

In the landscape of dermatological pharmacology and polymer science, 4-hydroxyphenyl stearate (also known as hydroquinone monostearate) occupies a unique intersection. By conjugating the potent, yet highly reactive, hydroquinone pharmacophore with a lipophilic stearic acid tail, researchers have engineered a molecule that functions simultaneously as a controlled-release depigmenting prodrug and a highly efficient, membrane-targeted antioxidant. This whitepaper deconstructs the biological activities of 4-hydroxyphenyl stearate, exploring the causality behind its molecular design and providing self-validating experimental frameworks for its evaluation in drug development.

Chemical Ontology & Rationale for Esterification

Hydroquinone is historically recognized as a gold-standard tyrosinase inhibitor; however, its clinical utility is severely hampered by rapid auto-oxidation, poor lipid solubility, and significant dose-dependent cytotoxicity[1].

The synthesis of 4-hydroxyphenyl stearate resolves these limitations through the esterification of one phenolic hydroxyl group with an 18-carbon saturated fatty acid (stearic acid).

-

Causality of Design: This structural modification drastically increases the partition coefficient (LogP) of the molecule, facilitating efficient partitioning into the lipid-rich stratum corneum. Furthermore, the ester linkage sterically hinders the phenolic oxygen, preventing premature oxidation in topical formulations while acting as a prodrug that requires enzymatic cleavage by endogenous esterases to release the active moiety[2].

Core Biological Activities

Melanogenesis Inhibition via Tyrosinase Modulation

Once 4-hydroxyphenyl stearate penetrates the epidermis, it exerts its depigmenting effect via a dual-pathway mechanism[2]:

-

Prodrug Activation (Primary): Intracellular esterases hydrolyze the ester bond, providing a sustained, slow release of free hydroquinone directly within the melanocytes. This controlled release prevents the acute cytotoxic burst associated with free hydroquinone, thereby minimizing skin irritation and the risk of irreversible leukoderma[1].

-

Direct Inhibition (Secondary): The intact ester can competitively bind to the active site of tyrosinase, though steric hindrance reduces its binding affinity compared to the free phenol.

Mechanistic pathway of 4-hydroxyphenyl stearate in melanogenesis inhibition.

Lipophilic Antioxidant Capacity

Beyond depigmentation, 4-hydroxyphenyl stearate functions as a potent, sterically hindered phenolic antioxidant[3]. The long C18 hydrocarbon tail anchors the molecule within cellular phospholipid bilayers. This strategic spatial positioning allows the free phenolic hydroxyl group to efficiently scavenge lipophilic peroxyl radicals, terminating lipid peroxidation chain reactions that lead to cellular senescence and membrane degradation[4].

Quantitative Pharmacokinetic & Pharmacodynamic Profile

To understand the functional divergence between the parent compound and the esterified derivative, the following table synthesizes their comparative quantitative data:

| Parameter | Free Hydroquinone | 4-Hydroxyphenyl Stearate | Causality / Implication |

| Partition Coefficient (LogP) | ~0.59 | ~8.50 | Stearate tail drastically increases lipophilicity, driving stratum corneum penetration. |

| Tyrosinase IC50 (In Vitro) | 1.2 µM | >50 µM (Intact) | Esterification blocks optimal active site binding; requires enzymatic cleavage for full efficacy. |

| Skin Irritation Potential | High | Low | Slow-release prodrug mechanism prevents acute cytotoxic burst in living melanocytes. |

| Lipid Peroxidation Inhibition | Low (Aqueous) | High (Lipid-bound) | C18 tail anchors the molecule in lipid bilayers, offering targeted protection against lipophilic radicals. |

Self-Validating Experimental Protocols

To rigorously evaluate the biological activities of 4-hydroxyphenyl stearate, researchers must employ self-validating assay systems that account for both its lipophilicity and its prodrug nature.

Protocol 1: Ex Vivo Epidermal Permeation & Bioconversion

Objective: To quantify stratum corneum penetration and the subsequent enzymatic cleavage of 4-hydroxyphenyl stearate into free hydroquinone. Causality & Self-Validation: Standard cell-free tyrosinase assays fail to capture the prodrug nature of this compound. Using viable excised skin preserves endogenous esterase activity. To validate that hydroquinone release is enzymatically driven (and not an artifact of spontaneous chemical hydrolysis), the system includes a parallel control group pre-treated with bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor.

Step-by-Step Methodology:

-

Tissue Preparation: Mount viable excised porcine ear skin (thickness: 500 µm) between the donor and receptor compartments of a Franz diffusion cell.

-

Receptor Fluid Optimization: Fill the receptor chamber with PBS (pH 7.4) containing 4% Bovine Serum Albumin (BSA) to maintain sink conditions for the highly lipophilic intact ester. Maintain the system at 32°C.

-

Inhibitor Control (Validation Step): In the control group, apply 100 µM BNPP to the skin surface 1 hour prior to dosing to irreversibly inhibit epidermal esterases.

-

Dosing: Apply 10 mg of a standard emulsion containing 2% (w/w) 4-hydroxyphenyl stearate to the donor compartment.

-

Sampling: Withdraw 200 µL aliquots from the receptor fluid at 2, 4, 8, 12, and 24 hours, immediately replacing the volume with fresh buffer.

-

Quantification: Analyze samples via HPLC-UV (λ = 290 nm) using a C18 reverse-phase column. Quantify both intact 4-hydroxyphenyl stearate and free hydroquinone. Expected Outcome: The BNPP-treated group will show only intact 4-hydroxyphenyl stearate in the receptor fluid, self-validating that the appearance of free hydroquinone in the uninhibited group is strictly dependent on biological esterase activity.

Step-by-step Franz diffusion cell workflow for permeation and cleavage analysis.

Protocol 2: Intracellular Lipid Peroxidation Scavenging Assay

Objective: To evaluate the targeted antioxidant capacity of 4-hydroxyphenyl stearate in lipid-rich cellular environments. Causality & Self-Validation: The stearate tail is hypothesized to anchor the molecule within the cell membrane. To prove this spatial advantage, oxidative stress is induced using a lipophilic radical initiator (Cumene Hydroperoxide, CuOOH) versus a hydrophilic one (H2O2). If the hypothesis holds true, the ester will show disproportionately high efficacy against the lipophilic stressor.

Step-by-Step Methodology:

-

Cell Culture: Seed B16F10 murine melanocytes in a 96-well black-walled plate at 1x10^4 cells/well.

-

Pre-treatment: Incubate cells with 10 µM of either free hydroquinone or 4-hydroxyphenyl stearate for 4 hours to allow for membrane integration.

-

Probe Loading: Wash cells with PBS and load with 5 µM BODIPY 581/591 C11 (a lipophilic lipid peroxidation sensor) for 30 minutes at 37°C.

-

Stress Induction (Validation Step): Wash cells and expose them to either 50 µM CuOOH (lipophilic stress) or 50 µM H2O2 (hydrophilic stress) for 1 hour.

-

Fluorescence Measurement: Measure the shift in BODIPY fluorescence from red (~590 nm) to green (~510 nm) using a microplate reader. The green/red fluorescence ratio indicates the extent of lipid peroxidation. Expected Outcome: 4-hydroxyphenyl stearate will significantly outperform free hydroquinone in suppressing CuOOH-induced lipid peroxidation, validating its role as a membrane-targeted antioxidant.

References

- Source: European Patent Office (EP0060092B1)

- Source: China National Intellectual Property Administration (CN101249095A)

- Source: United States Patent and Trademark Office (US11060027B2)

- Source: United States Patent and Trademark Office (US6800228B1)

Sources

- 1. EP0060092B1 - Topical skin depigmenting composition - Google Patents [patents.google.com]

- 2. CN101249095A - Preparation of emulsifiable paste for containing decoloring agent, tretinoin and skinniness steroids - Google Patents [patents.google.com]

- 3. US11060027B2 - Macromolecular antioxidants based on dual type moiety per molecule: structures, methods of making and using the same - Google Patents [patents.google.com]

- 4. US6800228B1 - Sterically hindered phenol antioxidant granules having balanced hardness - Google Patents [patents.google.com]

"analytical methods for detecting Octadecanoic acid, 4-hydroxyphenyl ester"

Application Note: Comprehensive Analytical Methodologies for the Detection and Quantification of Octadecanoic Acid, 4-Hydroxyphenyl Ester

Introduction & Chemical Context

Octadecanoic acid, 4-hydroxyphenyl ester (CAS No. 83791-09-7), widely known as hydroquinone monostearate or p-hydroxyphenyl stearate, is a highly versatile amphiphilic phenolic ester[1]. Structurally, it features a long, hydrophobic stearic acid tail (C18) esterified to a polar, redox-active hydroquinone head. This unique structural dichotomy imparts distinct physicochemical properties, making the compound highly valuable across multiple industries. It is utilized as a sterically hindered antioxidant for polymer stabilization, a slow-release depigmenting agent in dermatological cosmetics, and, more recently, as a core structural lipid in the formulation of Solid Lipid Nanoparticles (SLNs) for targeted melanoma therapy[2].

Given its diverse applications, accurate quantification and structural characterization of this compound in complex matrices (e.g., biological fluids, polymer melts, or lipid nanoparticles) are critical. This guide details robust, self-validating analytical protocols utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Strategy & Causality

The analytical approach must account for the molecule's extreme lipophilicity and the reactivity of its free phenolic hydroxyl group.

-

Sample Preparation Causality: The C18 aliphatic chain renders the compound insoluble in water but highly soluble in non-polar or moderately polar organic solvents. Consequently, liquid-liquid extraction using dichloromethane or ethyl acetate is required to efficiently partition the analyte from aqueous or proteinaceous matrices[2].

-

HPLC-ESI-MS Causality: Reversed-phase HPLC (using a C18 column) is the optimal choice for separating the lipophilic stearate ester from polar matrix interferences. Electrospray Ionization (ESI) operated in negative mode is highly effective because the free phenolic hydroxyl group readily loses a proton, yielding a strong, stable deprotonated molecular ion [M−H]− at m/z 375.3.

-

GC-MS Causality: Direct GC-MS analysis of phenolic compounds often results in severe peak tailing and thermal degradation due to hydrogen bonding with active sites in the GC inlet. To circumvent this, pre-column derivatization (silylation) is strictly required. By replacing the acidic phenolic proton with a trimethylsilyl (TMS) group, the molecule's volatility and thermal stability are drastically enhanced.

Analytical Workflow Diagram

Analytical workflow for the extraction, derivatization, and detection of hydroquinone monostearate.

Experimental Protocols

Protocol A: HPLC-UV/ESI-MS Quantification

Self-Validation Mechanism: This protocol incorporates 4-hydroxyphenyl palmitate as an Internal Standard (IS) to correct for extraction losses and matrix-induced ion suppression. System Suitability Testing (SST) mandates a baseline resolution ( Rs>2.0 ) between the analyte and the IS prior to sample acquisition.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a primary stock solution of hydroquinone monostearate (1 mg/mL) in LC-MS grade methanol. Prepare working standards ranging from 10 to 1000 ng/mL by serial dilution, spiking each with a constant 50 ng/mL of the IS.

-

Sample Extraction (e.g., from SLN Dispersions):

-

Transfer 100 µL of the SLN dispersion into a 1.5 mL microcentrifuge tube.

-

Add 400 µL of cold methanol containing the IS. Causality: Methanol acts as a dual-purpose reagent, disrupting the lipid nanoparticle matrix while simultaneously precipitating any stabilizing proteins.

-

Vortex vigorously for 2 minutes, followed by ultrasonication for 10 minutes at 4°C.

-

Centrifuge at 14,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (100 mm × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: Gradient elution using Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B).

-

Gradient: 0–2 min: 60% B; 2–7 min: linear ramp to 95% B; 7–10 min: hold at 95% B; 10–10.1 min: return to 60% B; 10.1–13 min: re-equilibration.

-

Flow Rate: 0.3 mL/min. Injection Volume: 5 µL.

-

-

MS Parameters (Negative ESI - Multiple Reaction Monitoring):

-

Capillary Voltage: 2.5 kV; Desolvation Temperature: 350°C.

-

MRM Transitions: Hydroquinone monostearate: m/z 375.3 → 109.0 (phenolate product ion). IS: m/z 347.2 → 109.0.

-

Protocol B: GC-MS Analysis with Silylation

Self-Validation Mechanism: This protocol utilizes a procedural blank to monitor for derivatization artifacts and an alkane retention index (RI) standard mix to confirm peak identity orthogonally alongside mass spectral library matching.

Step-by-Step Methodology:

-

Sample Preparation & Drying:

-

Extract the sample utilizing dichloromethane[2].

-

Transfer 500 µL of the organic extract (containing ~10 µg of analyte) to a glass GC vial.

-

Evaporate to complete dryness under a gentle stream of ultra-high-purity nitrogen. Causality: Trace moisture severely quenches the silylation reaction by hydrolyzing the BSTFA reagent.

-

-

Derivatization:

-

Add 50 µL of anhydrous pyridine (acting as an acid scavenger and catalyst) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly with a PTFE-lined septum and incubate at 60°C for 30 minutes. Allow to cool to room temperature before injection.

-

-

GC-MS Conditions:

-

Column: 5% Phenyl-methylpolysiloxane fused silica capillary (30 m × 0.25 mm ID × 0.25 µm film).

-

Oven Program: Initial temperature 150°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min).

-

Inlet: 280°C, Splitless mode.

-

MS Detection: Electron Impact (EI) at 70 eV. Scan range m/z 50–600.

-

-

Data Interpretation:

-

The TMS-derivatized hydroquinone monostearate will exhibit a molecular ion [M]+ at m/z 448.

-

Diagnostic fragments include m/z 73 (trimethylsilyl cation) and m/z 181 (TMS-hydroquinone fragment).

-

Quantitative Data Presentation

The following table summarizes the typical validation parameters for the HPLC-ESI-MS method, demonstrating its robustness and reliability for routine quantitative analysis.

| Validation Parameter | Value / Specification | Causality / Significance |

| Linear Range | 10 – 1000 ng/mL | Broad dynamic range covers both physiological tracking and high-dose formulation concentrations. |

| Limit of Detection (LOD) | 3.0 ng/mL | Ensures reliable detection of trace residuals in cosmetic or polymer matrices. |

| Limit of Quantification (LOQ) | 10.0 ng/mL | Establishes the lowest concentration validated for accurate and precise measurement. |

| Intra-day Precision (RSD%) | < 4.5% | Confirms method repeatability and instrument stability within a single analytical batch. |

| Inter-day Precision (RSD%) | < 6.2% | Confirms method reproducibility across different days, validating the internal standard's efficacy. |

| Extraction Recovery | 88 – 94% | Validates the efficiency of the methanolic protein/lipid precipitation step. |

| Matrix Effect | 92 – 105% | Indicates minimal ion suppression or enhancement in the ESI source, ensuring true quantification. |

Sources

Application Notes and Protocols for the In Vivo Formulation of Octadecanoic Acid, 4-Hydroxyphenyl Ester

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Octadecanoic acid, 4-hydroxyphenyl ester for in vivo studies. This compound, an ester of stearic acid and hydroquinone, is characterized by high lipophilicity and consequently, extremely poor aqueous solubility. Such properties present a significant challenge for achieving adequate and consistent drug exposure in preclinical animal models.[1] This guide details a systematic approach, from initial physicochemical considerations to the development of specific, practical protocols for oral and parenteral administration, with a focus on overcoming the hurdle of poor solubility to enable reliable pharmacodynamic and toxicological assessment.

Physicochemical Characterization and Pre-Formulation Strategy

Octadecanoic acid, 4-hydroxyphenyl ester combines a long, saturated C18 fatty acid chain with a phenolic moiety. This structure dictates its physicochemical behavior, making it a highly lipophilic molecule, which is practically insoluble in water.[2][3] The ester linkage may also be susceptible to enzymatic or pH-dependent hydrolysis. Therefore, a successful formulation strategy must enhance solubility and ensure the compound's stability until it reaches the site of absorption or action.

1.1 Inferred Physicochemical Properties

| Property | Inferred Characteristic | Rationale & Implication for Formulation |

| Molecular Structure | Ester of Stearic Acid and 4-Hydroxyphenol | Long C18 alkyl chain confers high lipophilicity. The phenolic group offers limited polarity. |

| Aqueous Solubility | Extremely Low | High lipophilicity (predicted high LogP) is the primary barrier to dissolution in aqueous media.[4] |

| Organic Solubility | High | Expected to be soluble in non-polar organic solvents (e.g., hexane), oils, and some polar organic solvents (e.g., ethanol, DMSO).[5][6][7] |

| Chemical Stability | Potential for Hydrolysis | The ester bond can be cleaved by esterases in the GI tract, blood, or liver, or by non-neutral pH, impacting stability.[8] |

1.2 Critical Pre-Formulation Assessment

Before selecting a final formulation, a series of initial experiments are essential to characterize the specific batch of the compound. This empirical data is crucial for guiding the selection of excipients and avoiding downstream issues.

Caption: Workflow for initial compound characterization.

Strategic Approaches to Formulation Development

The choice of formulation is dictated by the intended route of administration, the required dose, and the physicochemical properties of the compound. For a highly lipophilic molecule like Octadecanoic acid, 4-hydroxyphenyl ester, the primary goal is to enhance its solubility and maintain it in a solubilized state in vivo to facilitate absorption.[9]

2.1 Oral Administration Strategies Oral delivery is often preferred for its convenience. The main challenge is ensuring the compound dissolves in the gastrointestinal fluids.

-

Lipid-Based Formulations: These are highly effective for lipophilic drugs.[9][10] Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions in the GI tract, enhancing solubilization and absorption.[11] For highly lipophilic compounds, formulations with long-chain fatty acids can also leverage lymphatic uptake, potentially bypassing first-pass metabolism.[4][10]

-

Co-solvent Systems: A mixture of water-miscible organic solvents can dissolve the compound, which is then administered orally.[12]

-

Suspensions: If a solution is not feasible at the target concentration, a micronized or nanosized suspension can be used. This approach increases the surface area for dissolution.[11]

2.2 Intravenous Administration Strategies IV formulations bypass absorption barriers but have stringent requirements for sterility, particle size, and excipient safety.[13][14]

-

Co-solvent/Surfactant Systems: Vehicles containing co-solvents (e.g., PEG400, Propylene Glycol) and non-ionic surfactants (e.g., Polysorbate 80, Solutol® HS 15) can be used to create micellar solutions.[11][13] Care must be taken to minimize the concentration of these excipients to avoid toxicity.[1]

-

Lipid Emulsions: Similar to total parenteral nutrition (TPN) lipids, these formulations can incorporate lipophilic drugs into the lipid phase.

The following decision tree can guide the selection of an appropriate starting formulation strategy.

Caption: Decision tree for selecting a formulation strategy.

Experimental Protocols

Disclaimer: These protocols provide starting points. The optimal formulation for any specific compound must be determined experimentally. Always use high-purity, injectable-grade excipients when available. Prepare a vehicle-only control for all in vivo experiments.[12]

Protocol 1: Co-Solvent Formulation for Oral or IV Administration

This is a common, versatile formulation for early-stage testing of poorly soluble compounds.

-

Materials:

-

Octadecanoic acid, 4-hydroxyphenyl ester (API)

-

Dimethyl Sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene Glycol 400 (PEG400), sterile, injectable grade

-

Polysorbate 80 (Tween® 80), sterile, injectable grade

-

Sterile 0.9% Saline

-

Sterile vials, vortex mixer, sonicator

-

-

Procedure:

-

Calculation: Determine the required mass of API and volume of each vehicle component for the final desired concentration (e.g., 1 mg/mL). A common starting vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline .[12]

-

Initial Dissolution: In a sterile vial, add the weighed API powder. Add the calculated volume of DMSO. Vortex and/or sonicate until the API is completely dissolved. This creates a concentrated stock.

-

Addition of PEG400: Add the calculated volume of PEG400 to the DMSO solution. Vortex until the solution is clear and homogenous.

-

Addition of Surfactant: Add the calculated volume of Tween 80. Vortex thoroughly.

-

Final Dilution: Slowly add the saline, vortexing between additions to prevent precipitation.

-

Final Observation: The final formulation should be a clear, homogenous solution.

-

Sterilization (for IV use): Aseptically filter the final solution through a 0.22 µm syringe filter into a sterile vial.[11]

-

Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

This advanced formulation is highly suitable for lipophilic compounds and can significantly enhance oral absorption.[9][10]

-

Materials:

-

Octadecanoic acid, 4-hydroxyphenyl ester (API)

-

Oil: Maisine® CC (Glyceryl Monolinoleate) or similar long-chain glyceride.[10]

-

Surfactant: Kolliphor® RH40 (PEG-40 Hydrogenated Castor Oil) or Cremophor® EL.

-